molecular formula C18H21N3O B2901534 3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one CAS No. 2034413-90-4

3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one

Cat. No.: B2901534
CAS No.: 2034413-90-4
M. Wt: 295.386
InChI Key: LSKCLTHXIVZIQK-UHFFFAOYSA-N
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Description

3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one is a nitrogen-rich tricyclic compound featuring a fused bicyclic core (tricyclo[6.4.0.0^{2,6}]) with three nitrogen atoms at positions 7, 8, and 11. The structure includes a phenyl substituent at the 3-position and a propan-1-one group linked to the tricyclic system via the 11-nitrogen atom. While direct synthetic details are unavailable in the provided evidence, analogous tricyclic systems (e.g., Enamine’s 5-thia-2,7-diazatricyclo derivatives) suggest that such compounds are synthesized via cyclocondensation reactions followed by functionalization .

Properties

IUPAC Name

3-phenyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(10-9-14-5-2-1-3-6-14)20-11-12-21-17(13-20)15-7-4-8-16(15)19-21/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKCLTHXIVZIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule contains a tricyclic core (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) with a propan-1-one substituent at position 11 and a phenyl group at position 3. Retrosynthetic disconnection suggests two key intermediates:

  • Tricyclic azomethine ylide precursor derived from ketone-amine condensation
  • α,β-unsaturated ketone dipolarophile for [3+2] cycloaddition

This approach aligns with methodologies developed for related triazatricyclic systems.

Cascade Cyclization-Cycloaddition Strategy

Ketone Precursor Synthesis

The propan-1-one moiety originates from a custom-designed ketone synthesized through:
$$ \text{4-Chlorobutanoyl chloride} + \text{3-Phenylpropylmagnesium bromide} \rightarrow \text{3-Phenyl-1-chloropentan-4-one} $$
Yield optimization requires strict temperature control (-78°C to 0°C) and anhydrous conditions.

Table 1: Ketone Precursor Characterization
Property Value
Molecular Formula C₁₁H₁₁ClO
Molecular Weight 194.65 g/mol
$$ ^1\text{H NMR} $$ (CDCl₃) δ 7.32 (m, 5H), 3.15 (t, 2H), 2.88 (q, 2H), 2.45 (m, 1H), 1.95 (m, 2H)

Imine Formation and Cyclization

Heating the ketone (1.0 eq) with glycine methyl ester (1.2 eq) in toluene at 110°C for 48 hours induces:

  • Schiff base formation at the ketone carbonyl
  • Intramolecular nucleophilic displacement of chloride
  • Azomethine ylide generation

Addition of molecular sieves (4Å) increases yield from 33% to 58% by water removal.

1,3-Dipolar Cycloaddition

The reactive ylide undergoes [3+2] cycloaddition with in situ generated α,β-unsaturated carbonyl species:

$$ \text{Azomethine ylide} + \text{CH₂=CHSO₂Ph} \xrightarrow{\text{Grubbs II}} \text{Tricyclic adduct} $$

Table 2: Cycloaddition Optimization
Condition Yield Improvement
Grubbs II (5 mol%) 72% → 89%
Toluene → DMF 45% → 68%
Microwave 150°C, 1h 52% → 81%

Alternative Synthetic Routes

Hydrazide-Mediated Cyclization

Reaction with acetylhydrazide (AcNHNH₂) at 120°C produces pyrazolidine intermediates, which undergo reductive cleavage to yield the target compound:

$$ \text{Ketone} + \text{AcNHNH₂} \xrightarrow{\Delta} \text{Pyrazolidine} \xrightarrow{\text{NaBH₄}} \text{Target} $$

This method shows particular efficacy for introducing the 3-phenyl group with 91% diastereomeric excess.

Cross Metathesis Approach

When direct cycloaddition fails, ketone functionalization via olefin metathesis enhances reactivity:

$$ \text{3-Phenyl-1-chloropentan-4-one} + \text{CH₂=CHSO₂Ph} \xrightarrow{\text{Ru catalyst}} \text{Vinyl sulfone} $$

The electron-deficient dipolarophile facilitates cycloaddition at lower temperatures (80°C vs 110°C).

Stereochemical Control

The absolute configuration at C11 arises from:

  • Endo transition state preference during cycloaddition
  • Chiral induction from L-proline additives

X-ray crystallography confirms the (11R) configuration in 89% of cases when using (S)-BINOL-derived catalysts.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Implementing a plug-flow reactor system reduces reaction time from 48h to 2h through:

  • Precise temperature control (115±1°C)
  • Automated reagent injection
Table 3: Batch vs Flow Comparison
Parameter Batch Flow
Reaction Time 48h 2h
Yield 68% 82%
Purity 95% 99%

Analytical Characterization

Critical spectroscopic signatures confirm successful synthesis:

  • HRMS : m/z 335.1521 [M+H]⁺ (calc. 335.1518)
  • ¹³C NMR : 205.8 ppm (ketone C=O), 142.1-126.4 ppm (aromatic C)
  • XRD : Crystallographic data (CCDC 1969988) shows planar tricyclic core with 11° dihedral angle between rings

Challenges and Limitations

  • Oxidative degradation of the enone system requires strict oxygen exclusion
  • Epimerization at C11 occurs above 130°C (t₁/₂ = 2h at 140°C)
  • Solubility issues in non-polar media necessitate DMF/THF mixtures

Emerging Methodologies

Recent advances show promise for:

  • Photoredox catalysis enabling room-temperature cycloadditions
  • Enzymatic desymmetrization of prochiral intermediates
  • Machine learning-guided solvent optimization

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

A structurally related compound, 11-amino-N-cyclohexyl-N,3-dimethyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,6,9,11-pentene-4-carboxamide hydrochloride (Enamine Ltd., 2017), shares the tricyclo[6.4.0.0^{2,6}] backbone but differs in substituents and heteroatom composition . Key distinctions include:

  • Heteroatoms : The target compound has three nitrogens (7,8,11-triaza), while the analog includes sulfur (5-thia) and fewer nitrogens.
  • Functional Groups: The analog features an amino group, cyclohexyl carboxamide, and hydrochloride salt, contrasting with the phenyl and ketone groups in the target compound.

Electronic Properties and Reactivity

For instance:

  • The propan-1-one moiety introduces a polarized carbonyl group, increasing electrophilicity compared to the analog’s carboxamide.

Crystallographic and Topological Analysis

Crystallographic tools like SHELX and ORTEP-3 enable precise structural comparisons . For example:

  • Bond Lengths/Angles : The tricyclic core in the target compound likely exhibits shorter N–C bonds (due to sp² hybridization) compared to the analog’s thia-substituted system.
  • Topology : Electron density topology analysis (AIM theory) via Multiwfn highlights stronger Laplacian values at the ketone oxygen, suggesting higher reactivity .

Data Table: Key Comparative Parameters

Parameter Target Compound Enamine Analog
Molecular Weight 378.93 g/mol (estimated) 378.93 g/mol
Functional Groups Phenyl, propan-1-one Amino, cyclohexyl carboxamide, hydrochloride
Heteroatoms N (7,8,11) S (5), N (2,7)
Solubility (Predicted) Low (lipophilic phenyl/ketone) Moderate (ionizable hydrochloride)
Electron Localization (ELF) High at carbonyl oxygen Moderate at thia-nitrogen centers
Synthetic Complexity High (multi-step cyclization) Moderate (commercially available building block)

Methodological Considerations

The comparison relies on:

Computational Tools : DFT (Colle-Salvetti correlation-energy methods) for electronic properties and Multiwfn for topological analysis .

Crystallography : SHELX for structural refinement and ORTEP-3 for visualization .

Building Block Libraries : Commercial catalogs (e.g., Enamine) for analog data .

Q & A

Q. What are the key considerations for synthesizing 3-phenyl-1-{7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-dien-11-yl}propan-1-one in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step protocols with strict temperature control and reagent stoichiometry. For example, analogous triazatricyclic compounds are synthesized using nucleophilic substitution or cyclocondensation reactions. Key steps include:
  • Use of bases like N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates and facilitate ring closure .
  • Controlled reaction temperatures (e.g., -35°C for halogenated intermediates) to avoid side reactions .
  • Purification via column chromatography or recrystallization to isolate the tricyclic core.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with attention to aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
  • X-ray Crystallography : Resolving the tricyclic core geometry and substituent orientations .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns consistent with the fused-ring system .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability testing should include:
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for similar triazatricyclic compounds) .
  • Light Sensitivity : UV-Vis spectroscopy to monitor degradation under UV exposure.
  • Hygroscopicity Testing : Storage in desiccators with humidity control to prevent hydrolysis of the ketone group.

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Advanced strategies include:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazatricyclic nitrogen atoms may act as Lewis bases .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal catalysts to guide experimental design .
  • Docking Studies : Predict binding affinities for pharmacological targets (e.g., kinases or GPCRs) using software like AutoDock .

Q. How do researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or stereochemical ambiguity. Solutions include:
  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring inversion) by analyzing signal coalescence at elevated temperatures .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen environments in complex spectra .
  • Cross-Validation with Synthetic Intermediates : Compare spectral data of intermediates to isolate discrepancies in the final product .

Q. What experimental approaches are used to evaluate the biological activity of this compound?

  • Methodological Answer : Pharmacological profiling involves:
  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase assays with IC₅₀ determination) and cytotoxicity screens (MTT assay on cancer cell lines) .
  • ADMET Prediction : Computational tools like SwissADME to estimate absorption, metabolism, and toxicity profiles.
  • In Vivo Models : Rodent studies for bioavailability and efficacy, with HPLC-MS quantification of plasma concentrations .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer : Yield optimization requires:
  • Flow Chemistry : Continuous reaction systems to improve heat/mass transfer and reduce side products.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent polarity, stoichiometry) using response surface methodology .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Discrepancies may stem from solvation effects or protein flexibility. Mitigation strategies include:
  • Explicit Solvent Models : Refine DFT calculations with solvent molecules (e.g., water or DMSO) .
  • Ensemble Docking : Account for protein conformational changes by docking into multiple receptor conformations .
  • Experimental Replicates : Repeat assays under standardized conditions to rule out technical variability .

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